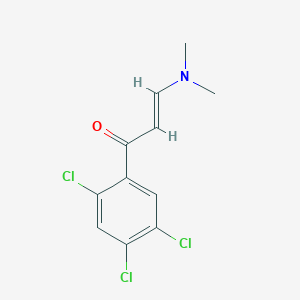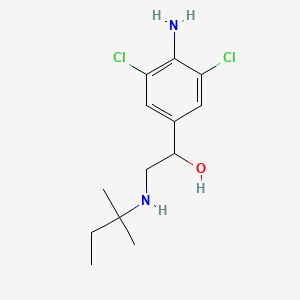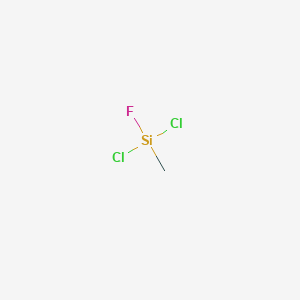
Dichlorofluoromethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorofluoromethylsilane is a chemical compound with the formula CH₂Cl₂SiF It is a member of the organosilicon family, which includes compounds containing carbon-silicon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorofluoromethylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the fluorination of dichloromethylsilane using antimony trifluoride .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of reactive chemicals and the use of specialized equipment to maintain the required reaction conditions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorofluoromethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include antimony trifluoride for fluorination and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, fluorination reactions can produce difluoromethylsilane, while substitution reactions can yield a variety of organosilicon compounds .
Applications De Recherche Scientifique
Dichlorofluoromethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in modifying biological molecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of dichlorofluoromethylsilane involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the fluorine atom.
Difluoromethylsilane: Contains two fluorine atoms instead of one.
Dichlorodimethylsilane: Contains two methyl groups instead of one fluorine and one chlorine.
Uniqueness
Dichlorofluoromethylsilane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
420-58-6 |
|---|---|
Formule moléculaire |
CH3Cl2FSi |
Poids moléculaire |
133.02 g/mol |
Nom IUPAC |
dichloro-fluoro-methylsilane |
InChI |
InChI=1S/CH3Cl2FSi/c1-5(2,3)4/h1H3 |
Clé InChI |
HAQCYFVZKUAIEU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


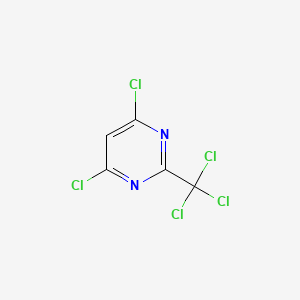
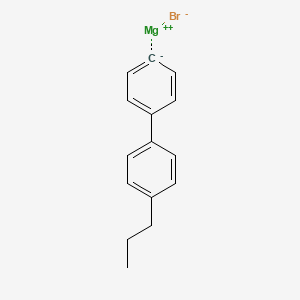
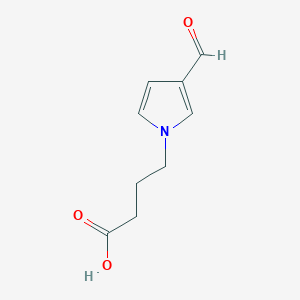
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
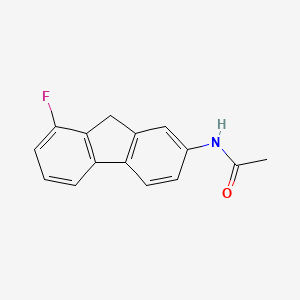
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
pyridine](/img/structure/B13424508.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
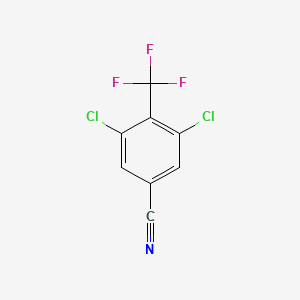
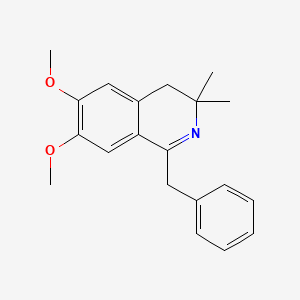
![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)
